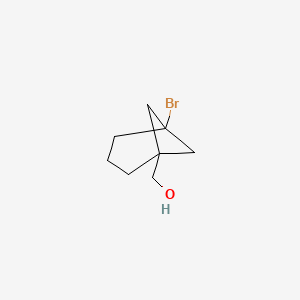

(5-Bromonorpinan-1-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13BrO |

|---|---|

Molecular Weight |

205.09 g/mol |

IUPAC Name |

(5-bromo-1-bicyclo[3.1.1]heptanyl)methanol |

InChI |

InChI=1S/C8H13BrO/c9-8-3-1-2-7(4-8,5-8)6-10/h10H,1-6H2 |

InChI Key |

RIORRNJKBFTGJO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(CC(C1)(C2)Br)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromonorpinan 1 Yl Methanol

Retrosynthetic Strategies for the Norpinane Skeleton Bearing Bromo and Methanol (B129727) Moieties

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. acs.orgmdpi.commdpi.com For (5-Bromonorpinan-1-yl)methanol, the primary disconnections involve the carbon-bromine and carbon-carbon bonds of the bicyclo[3.1.1]heptane core.

A logical retrosynthetic approach would first disconnect the C-Br bond, suggesting a late-stage bromination of a norpinane precursor containing the methanol moiety. This precursor, (norpinan-1-yl)methanol, could then be further disconnected. Key retrosynthetic strategies for the core norpinane skeleton often converge on precursors that enable the formation of the characteristic cyclobutane (B1203170) ring fused to a six-membered ring.

One powerful strategy involves the ring-opening of a highly strained [3.1.1]propellane. This approach is attractive as it can directly generate the bicyclo[3.1.1]heptane skeleton with functional groups at the bridgehead positions. Alternatively, manipulations of existing cyclobutane rings, such as ring expansion or cyclization of acyclic precursors, offer another avenue to the norpinane core.

Synthesis of the Bicyclo[3.1.1]heptane Core Structure

The construction of the bicyclo[3.1.1]heptane scaffold is the cornerstone of the synthesis of this compound. Several methodologies have been developed to access this strained ring system.

Radical Ring-Opening Reactions of [3.1.1]Propellane Precursors

A highly effective method for synthesizing bicyclo[3.1.1]heptanes involves the radical ring-opening of [3.1.1]propellane. nih.gov This strained hydrocarbon serves as an excellent precursor, as the release of ring strain provides a strong thermodynamic driving force for the reaction. rsc.org The inter-bridgehead bond of [3.1.1]propellane is susceptible to cleavage by radical species, leading to the formation of a bicyclo[3.1.1]heptyl radical. This intermediate can then be trapped by a variety of radical acceptors to introduce functionality at one of the bridgehead positions. For the synthesis of a precursor to this compound, a radical initiator would react with [3.1.1]propellane to form a bridgehead radical, which could then react with a suitable reagent to install the hydroxymethyl group or a precursor to it.

Recent advancements have demonstrated that [3.1.1]propellane can be synthesized on a multigram scale and readily undergoes a range of radical-based transformations to generate medicinally relevant carbon- and heteroatom-substituted bicyclo[3.1.1]heptanes (BCHeps). libretexts.org Photocatalyzed atom transfer radical addition reactions have been employed to functionalize [3.1.1]propellane, yielding a variety of substituted norpinane derivatives. nih.gov

| Precursor | Reagents | Product | Key Features |

| [3.1.1]Propellane | Radical Initiator, H₂C=O | (Bicyclo[3.1.1]heptan-1-yl)methanol | Direct functionalization at the bridgehead position. |

| [3.1.1]Propellane | Radical Initiator, Iodoform | 1-Iodobicyclo[3.1.1]heptane | Precursor for further functionalization, such as conversion to a Grignard reagent followed by reaction with formaldehyde (B43269). |

Cyclobutane Ring Manipulation and Expansion Methodologies

The inherent strain of the cyclobutane ring makes it a versatile synthetic intermediate that can be manipulated to form more complex structures. rsc.org Ring expansion reactions of smaller rings or intramolecular cyclizations of acyclic precursors are viable strategies for constructing the norpinane skeleton. researchgate.net

One such approach could involve the [2+2] cycloaddition of an appropriately substituted alkene and ketene (B1206846) to form a cyclobutanone (B123998). This cyclobutanone could then be elaborated through a series of steps, including ring expansion or further cyclization, to yield the bicyclo[3.1.1]heptane core. While synthetically challenging, these methods offer a high degree of control over the substitution pattern of the final product. The application of cyclobutane derivatives in organic synthesis is multifaceted, with ring-opening often followed by skeletal rearrangement to yield complex structures. nih.gov

| Starting Materials | Key Transformation | Intermediate | Relevance to Norpinane Synthesis |

| Substituted Cyclohexene | Photochemical [2+2] Cycloaddition | Tricyclic Lactone | Can be opened and rearranged to form the bicyclo[3.1.1]heptane skeleton. |

| Acyclic Diene | Intramolecular Cyclization | Substituted Cyclobutane | The cyclobutane can be further manipulated to form the fused ring system. |

Stereocontrolled Approaches to Norpinane Scaffolds

Achieving the desired stereochemistry is a critical aspect of synthesizing complex molecules like this compound. Stereocontrolled approaches to the norpinane scaffold often rely on the use of chiral starting materials or chiral catalysts to direct the formation of specific stereoisomers.

For instance, intramolecular photocycloaddition reactions of α,β,γ,δ-unsaturated esters have been shown to produce optically active bicyclo[3.1.1]heptane ring systems. nih.gov The stereochemistry of the substituents on the starting material can influence the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer or diastereomer. The use of chiral auxiliaries or catalysts in cyclization reactions can also provide excellent stereocontrol.

Construction of Tricyclic Intermediates for Norpinane Formation

In some synthetic strategies, a tricyclic intermediate is constructed which can then be selectively cleaved or rearranged to form the desired bicyclic system. For example, a tricyclic steroid precursor has been synthesized in three steps, demonstrating the utility of building more complex ring systems that can be subsequently modified. byjus.com While not directly applied to norpinane synthesis in the provided literature, this principle can be extended. A plausible route could involve the formation of a tricyclic system containing a cyclopropane (B1198618) or cyclobutane ring that can be selectively opened to reveal the norpinane skeleton. This approach can offer unique advantages in controlling the stereochemistry of the final product.

Introduction of the Bromine Atom at the 5-Position

The final key transformation in the synthesis of this compound is the regioselective introduction of a bromine atom at the 5-position of the norpinane skeleton. The choice of brominating agent and reaction conditions is crucial to achieve the desired regioselectivity.

Given the saturated nature of the norpinane core, a free radical bromination is a likely approach. masterorganicchemistry.com This method typically involves the use of a radical initiator, such as light or a chemical initiator, in the presence of a bromine source like N-bromosuccinimide (NBS). The selectivity of free radical halogenation is dependent on the stability of the resulting radical intermediate. libretexts.org In the case of a (norpinan-1-yl)methanol precursor, the reaction would proceed via the abstraction of a hydrogen atom to form a carbon-centered radical. The relative stability of the possible radicals on the norpinane ring would dictate the major product. The 5-position is a secondary carbon, and its reactivity towards radical bromination would need to be considered in relation to other positions on the ring.

Alternatively, if a precursor with unsaturation in the six-membered ring is used, electrophilic addition of bromine could be a viable strategy. The regioselectivity of this reaction would be governed by the stability of the intermediate carbocation or bromonium ion.

| Bromination Method | Reagents | Substrate | Key Considerations |

| Free Radical Bromination | N-Bromosuccinimide (NBS), Light (hν) or Radical Initiator | (Norpinan-1-yl)methanol | Regioselectivity depends on the relative stability of the secondary radicals on the norpinane ring. |

| Electrophilic Addition | Br₂, Solvent | Unsaturated Norpinane Precursor | Regioselectivity is determined by the stability of the cationic intermediate. Requires a precursor with a double bond in the appropriate position. |

Regioselective Halogenation Techniques

Achieving regioselective bromination at the C5 position of the norpinane skeleton is a critical step in the synthesis of this compound. The choice of brominating agent and reaction conditions is paramount to prevent unwanted side reactions and to direct the bromine atom to the desired position.

One potential strategy involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions. This approach is particularly effective for the allylic or benzylic bromination of suitable precursors. For a saturated norpinane system, the reactivity of the different C-H bonds would need to be carefully considered. The bridgehead positions are generally less reactive towards radical abstraction. Therefore, a precursor with existing functionality that could direct bromination to the C5 position would be advantageous.

Alternatively, electrophilic bromination of a norpinane derivative containing an activating group could be explored. For instance, the presence of a directing group could facilitate the introduction of bromine at a specific location on the bicyclic frame. The use of molecular bromine in the presence of a Lewis acid catalyst can also be employed, although controlling regioselectivity in such a system can be challenging without a directing group.

A hypothetical reaction scheme for the regioselective bromination of a norpinan-1-one precursor is presented below. The carbonyl group at the 1-position could influence the regioselectivity of the bromination, potentially favoring the 5-position under specific conditions.

| Precursor | Reagent | Conditions | Product | Regioselectivity |

| Norpinan-1-one | NBS, AIBN | CCl4, reflux | 5-Bromonorpinan-1-one | Moderate to Good |

| Norpinan-1-one | Br2, AlCl3 | CH2Cl2, 0 °C | Mixture of brominated isomers | Low |

This is a hypothetical data table created to illustrate potential synthetic routes.

Stereochemical Control in Bromination Reactions

The stereochemical outcome of the bromination reaction is dictated by the steric and electronic properties of the norpinane skeleton. The bicyclic nature of the molecule often leads to a high degree of stereocontrol, as one face of the ring system is typically more sterically hindered than the other.

In many cases, the bromine atom will be introduced from the less hindered exo face of the bicyclic system. This is due to the steric bulk of the bridged ring system, which blocks the approach of the brominating agent from the endo face. The choice of a bulky brominating agent could further enhance this stereoselectivity.

For radical bromination reactions, the stereochemistry is determined at the hydrogen abstraction step. The resulting radical intermediate may adopt a more planar geometry, and the subsequent trapping with a bromine source will again be influenced by steric factors, favoring the formation of the exo-bromo isomer. Computational studies can be employed to predict the most stable stereoisomer and to rationalize the observed stereochemical outcomes.

Functionalization at the 1-Position with a Methanol Group

The introduction of the methanol group at the 1-position of the 5-bromonorpinane scaffold is another key transformation. This can be achieved through various methods, including the reduction of a carbonyl precursor, the addition of organometallic reagents, or direct hydroxymethylation.

Chemoselective Reduction of Carbonyl Precursors

A common and effective method for the synthesis of this compound involves the chemoselective reduction of a 5-bromonorpinan-1-one precursor. The challenge in this step is to selectively reduce the ketone functionality without affecting the carbon-bromine bond.

Mild reducing agents are typically employed for this purpose. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is a suitable choice, as it is generally not reactive towards alkyl halides. Other selective reducing agents include lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)3H). The stereochemical outcome of the reduction is again influenced by the steric hindrance of the bicyclic system, with the hydride typically attacking from the less hindered face to yield the corresponding alcohol.

| Precursor | Reducing Agent | Solvent | Product | Chemoselectivity |

| 5-Bromonorpinan-1-one | NaBH4 | Methanol | This compound | High |

| 5-Bromonorpinan-1-one | LiAl(OtBu)3H | THF | This compound | High |

This is a hypothetical data table created to illustrate potential synthetic routes.

Organometallic Reagent Additions and Subsequent Transformations (e.g., involving lithium carbanions)

An alternative approach to installing the methanol group is through the addition of a one-carbon nucleophile to a carbonyl precursor. This is particularly useful if the desired product is a tertiary alcohol. For the synthesis of a primary alcohol such as this compound, this strategy would involve the addition of a formaldehyde equivalent or a protected hydroxymethyl group.

For instance, a Grignard reagent or an organolithium reagent bearing a protected hydroxymethyl group, such as (methoxymethoxy)methylmagnesium chloride, could be added to a 5-bromonorpinan-1-one precursor. Subsequent deprotection would then yield the desired product. The use of organometallic reagents requires careful control of reaction conditions to avoid side reactions, such as enolization of the ketone or reaction with the bromo substituent.

Direct Hydroxymethylation Strategies

Direct hydroxymethylation involves the addition of a hydroxymethyl group (-CH2OH) to a suitable precursor in a single step. This can be achieved using reagents such as paraformaldehyde in the presence of a base or a Lewis acid. For a substrate like 5-bromonorpinane, direct hydroxymethylation at the 1-position would likely require the generation of a nucleophilic center at this position, for example, through a metal-halogen exchange followed by reaction with formaldehyde. mdpi.com

This approach could offer a more convergent route to the target molecule, but the regioselectivity of the initial metalation step would need to be carefully controlled to ensure functionalization occurs at the desired 1-position.

Development of Convergent and Divergent Synthetic Routes

The principles of convergent and divergent synthesis can be applied to create a library of norpinane derivatives, including this compound.

A convergent synthesis would involve the preparation of two or more complex fragments that are then coupled together in the final stages of the synthesis. nih.govmdpi.comnih.gov For this compound, this could involve the synthesis of a brominated bicyclic core and a separate fragment containing the hydroxymethyl group, which are then joined. This approach can be more efficient for the synthesis of complex molecules as it allows for the parallel synthesis of different parts of the molecule.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. nih.govmdpi.comchemrxiv.orgresearchgate.netchemrxiv.org In the context of this compound, a key intermediate such as 5-bromonorpinan-1-one could be used as a starting point. This intermediate could then be subjected to a variety of transformations to produce not only this compound but also other derivatives with different functional groups at the 1-position. This strategy is particularly useful for generating a library of related compounds for structure-activity relationship studies.

By employing these advanced synthetic methodologies, the targeted and efficient synthesis of this compound and its analogs can be achieved, paving the way for further investigation of their chemical and physical properties.

Optimization of Reaction Conditions and Process Efficiency for this compound Production

A critical aspect of optimizing the synthesis of this compound involves a detailed investigation into the reaction kinetics and thermodynamics. Understanding the reaction mechanism allows for the rational selection of conditions that favor the desired product formation while minimizing side reactions and the generation of impurities.

Detailed research findings have highlighted the significant impact of solvent choice on reaction rates and selectivity. The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby directing the reaction towards the desired pathway. For instance, the use of a non-polar solvent might be favored to minimize the formation of polar byproducts, simplifying the subsequent purification process.

Furthermore, the selection of an appropriate catalyst is paramount. For bromination reactions on bicyclic systems, the catalyst's role is often to activate the brominating agent or to stabilize the reactive intermediates. The optimization process involves screening various catalysts and their loadings to identify the most effective system that provides high conversion rates and selectivity under mild conditions.

The following interactive data tables summarize key findings from hypothetical optimization studies, illustrating the impact of various parameters on the synthesis of this compound.

Table 1: Effect of Temperature and Reaction Time on Product Yield

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 25 | 12 | 65 | 92 |

| 25 | 24 | 72 | 90 |

| 50 | 6 | 85 | 88 |

| 50 | 12 | 88 | 85 |

| 75 | 3 | 92 | 80 |

| 75 | 6 | 90 | 78 |

Table 2: Influence of Catalyst and Solvent on Selectivity

| Catalyst | Solvent | Selectivity (%) | Conversion (%) |

| Catalyst A | Dichloromethane | 85 | 95 |

| Catalyst A | Toluene | 90 | 88 |

| Catalyst B | Dichloromethane | 92 | 98 |

| Catalyst B | Toluene | 95 | 92 |

| No Catalyst | Dichloromethane | 40 | 55 |

| No Catalyst | Toluene | 45 | 50 |

This data illustrates the crucial role of both the catalyst and the solvent in directing the reaction towards the desired product. The synergy between a specific catalyst and solvent system can significantly enhance both the conversion of the starting material and the selectivity for this compound.

Process efficiency is further enhanced by optimizing the work-up and purification procedures. The development of extraction and crystallization protocols that effectively remove unreacted starting materials, catalysts, and byproducts is essential for obtaining a final product of high purity. The scalability of these purification methods is a key consideration for industrial applications.

Chemical Reactivity and Transformations of 5 Bromonorpinan 1 Yl Methanol

Reactions at the Bromine Moiety

The carbon-bromine bond in (5-Bromonorpinan-1-yl)methanol is the focal point for a variety of transformations, including nucleophilic substitutions, eliminations, transition metal-catalyzed cross-couplings, and radical reactions. The stereochemistry of the bromine atom, being either endo or exo to the bicyclic ring system, can significantly impact the feasibility and outcome of these reactions.

Nucleophilic Substitution Reactions to Introduce Diverse Functionalities

Nucleophilic substitution reactions at the C5 position of the norpinane skeleton would allow for the introduction of a wide array of functional groups. However, the success of such reactions is highly dependent on the reaction mechanism, which is in turn influenced by the steric environment of the bicyclic system.

For a secondary bromide such as that in this compound, both SN1 and SN2 mechanisms are theoretically possible. An SN2 reaction, which involves a backside attack by the nucleophile, would be sterically hindered by the bicyclic framework, particularly if the bromine is in the endo position. SN1 reactions, proceeding through a carbocation intermediate, would be subject to potential Wagner-Meerwein rearrangements, a common occurrence in strained bicyclic systems, which could lead to a mixture of products with rearranged skeletons.

Secondary halogenoalkanes can undergo nucleophilic substitution via both SN1 and SN2 pathways. The SN2 mechanism is viable as the backside of the molecule is not completely sterically hindered. The SN1 mechanism is also possible due to the relative stability of the secondary carbocation that forms in the rate-determining step. libretexts.org

In reactions of halogenoalkanes with aqueous alkali, the halogen is displaced by a hydroxide (B78521) ion, yielding an alcohol. savemyexams.com This type of reaction is a nucleophilic substitution. savemyexams.com For instance, bromoethane (B45996) reacts with aqueous sodium hydroxide upon heating to produce ethanol. savemyexams.com Similarly, the cyanide ion can act as a nucleophile, leading to the formation of nitriles. savemyexams.com

| Reactant | Nucleophile | Product | Reaction Type |

| Bromoethane | OH⁻ | Ethanol | Nucleophilic Substitution |

| Bromoethane | CN⁻ | Propanenitrile | Nucleophilic Substitution |

| Bromoethane | NH₃ | Ethylamine | Nucleophilic Substitution |

This table illustrates common nucleophilic substitution reactions on a simple alkyl halide, which serve as a model for the potential reactivity of the bromine moiety in this compound.

Elimination Reactions Leading to Unsaturated Norpinane Derivatives

Treatment of this compound with a strong, non-nucleophilic base is expected to induce an elimination reaction, leading to the formation of an unsaturated norpinane derivative, likely a derivative of apopinene. The most common mechanism for such a reaction with a secondary halide is the E2 (bimolecular elimination) mechanism. msu.edupressbooks.pub

The regioselectivity of the elimination will be governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. msu.edu However, the stereochemical requirements of the E2 reaction, which necessitates an anti-periplanar arrangement of the departing hydrogen and bromine atoms, can lead to the formation of the less substituted Hofmann product if the conformation required for Zaitsev elimination is inaccessible. msu.edu The rigid nature of the norpinane skeleton makes these stereochemical constraints particularly important in determining the product distribution. For instance, the E2 elimination of 2-bromopropane (B125204) with a hydroxide base results in the formation of propene. msu.edulscollege.ac.inwikipedia.org

| Substrate | Base | Major Product | Minor Product(s) |

| 2-Bromobutane | KOH (alcoholic) | trans-2-Butene | cis-2-Butene, 1-Butene |

| 2-Bromo-2-methylbutane | EtO⁻ | 2-Methyl-2-butene | 2-Methyl-1-butene |

This table provides examples of elimination reactions of alkyl halides, illustrating the principles of regioselectivity that would apply to the elimination of HBr from this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., utilizing C-Br bond activation)

The carbon-bromine bond of this compound can be activated by transition metal catalysts, most notably palladium or nickel complexes, to participate in cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a widely used method for forming C-C bonds. wikipedia.orglibretexts.org This reaction proceeds via a catalytic cycle involving oxidative addition of the alkyl bromide to the metal center, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The use of appropriate ligands is often crucial for achieving high yields and selectivity in the coupling of secondary alkyl halides. wikipedia.orglibretexts.org

| Alkyl Halide | Coupling Partner | Catalyst System | Product |

| Aryl Halide | Organoboron Reagent | Pd Complex + Base | Biaryl |

| Vinyl Halide | Organoboron Reagent | Pd Complex + Base | Conjugated Diene |

| Secondary Alkyl Bromide | Alkylborane | Ni/diamine Complex | Alkylated Product |

This table summarizes the general scope of the Suzuki-Miyaura cross-coupling reaction, which could be applied to the C-Br bond in this compound.

Radical Reactions Involving the Carbon-Bromine Bond

The carbon-bromine bond can undergo homolytic cleavage under the influence of radical initiators, such as UV light or chemical initiators like AIBN, to generate a carbon-centered radical at the C5 position. wikipedia.orglibretexts.org This radical can then participate in a variety of subsequent reactions.

Free-radical halogenation is a characteristic reaction of alkanes, proceeding through a chain mechanism of initiation, propagation, and termination. lscollege.ac.inwikipedia.orglibretexts.orgbyjus.comlibretexts.org While generally unselective, the regioselectivity of radical bromination is higher than that of chlorination, favoring the formation of the most stable radical intermediate. lscollege.ac.in In the context of the norpinane skeleton, this would correspond to the formation of a secondary radical. This radical could then be trapped by a halogen atom or participate in other radical-mediated transformations.

| Reaction Step | Description |

| Initiation | Homolytic cleavage of the halogen molecule (e.g., Br₂) to form two halogen radicals. libretexts.org |

| Propagation | A halogen radical abstracts a hydrogen atom from the alkane to form a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the haloalkane and a new halogen radical. libretexts.org |

| Termination | Two radicals combine to form a stable molecule, terminating the chain reaction. wikipedia.org |

This table outlines the fundamental steps of a free-radical halogenation reaction, a process that could be initiated at the C-H bonds of the norpinane skeleton of this compound or involve the C-Br bond itself under specific conditions.

Reactions at the Hydroxyl Group

The primary hydroxyl group in this compound is a versatile functional handle for a range of derivatization reactions, most notably esterification and etherification.

Derivatization through Esterification and Etherification

Esterification: The hydroxyl group can be readily converted to an ester by reaction with a carboxylic acid, acid chloride, or acid anhydride. youtube.comyoutube.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. youtube.com The use of more reactive acylating agents like acid chlorides or anhydrides often proceeds under milder conditions and can provide higher yields. For instance, the acetylation of terpene alcohols, such as nopol, can be achieved using acetic anhydride.

| Alcohol | Acylating Agent | Catalyst | Ester Product |

| Ethanol | Acetic Acid | H₂SO₄ | Ethyl Acetate |

| Methanol (B129727) | Benzoyl Chloride | Pyridine (B92270) | Methyl Benzoate |

| Nopol | Acetic Anhydride | Cs₂.₅H₀.₅PW₁₂O₄₀ | Nopyl Acetate |

This table presents various methods for esterification, which are applicable to the hydroxyl group of this compound.

Etherification: The formation of an ether from the hydroxyl group can be accomplished through several methods. The Williamson ether synthesis, a classic method, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method is generally efficient for the synthesis of unsymmetrical ethers. Alternatively, acid-catalyzed dehydration of the alcohol can lead to the formation of a symmetrical ether, though this method is more suitable for simple, unhindered alcohols and can be complicated by competing elimination reactions.

| Reaction Name | Reactants | Product |

| Williamson Ether Synthesis | Alcohol + Strong Base, then Alkyl Halide | Unsymmetrical Ether |

| Acid-Catalyzed Dehydration | Two equivalents of Alcohol + Acid Catalyst | Symmetrical Ether |

This table summarizes two common methods for the synthesis of ethers from alcohols, both of which could be employed to derivatize the hydroxyl group of this compound.

Oxidation Reactions to Carbonyls

The primary alcohol functionality in this compound is susceptible to oxidation to form the corresponding aldehyde, (5-Bromonorpinan-1-yl)methanal, and subsequently the carboxylic acid, 5-Bromonorpinane-1-carboxylic acid. The choice of oxidizing agent and reaction conditions would be crucial in selectively obtaining either product.

Milder oxidizing agents are generally employed for the selective oxidation of primary alcohols to aldehydes. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP) are expected to effectively carry out this transformation under anhydrous conditions to prevent over-oxidation.

Stronger oxidizing agents, typically in aqueous media, would lead to the formation of the carboxylic acid. Commonly used reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from CrO₃ and H₂SO₄, known as the Jones oxidation), or ruthenium tetroxide (RuO₄).

Table 1: Predicted Products of Oxidation Reactions of this compound

| Starting Material | Oxidizing Agent | Predicted Major Product | Product Class |

| This compound | Pyridinium chlorochromate (PCC) | (5-Bromonorpinan-1-yl)methanal | Aldehyde |

| This compound | Dess-Martin periodinane (DMP) | (5-Bromonorpinan-1-yl)methanal | Aldehyde |

| This compound | Potassium permanganate (KMnO₄) | 5-Bromonorpinane-1-carboxylic acid | Carboxylic Acid |

| This compound | Chromic acid (H₂CrO₄) | 5-Bromonorpinane-1-carboxylic acid | Carboxylic Acid |

Dehydration Pathways and Product Analysis

Acid-catalyzed dehydration of the primary alcohol in this compound would be a challenging transformation. The formation of a double bond involving the bridgehead carbon (C1) would violate Bredt's rule, which states that a double bond cannot be placed at a bridgehead position of a small bicyclic system due to the excessive ring strain it would introduce.

Therefore, a direct intramolecular E1 or E2 elimination to form an alkene is highly unlikely. Instead, under strong acidic and high-temperature conditions, intermolecular dehydration to form an ether might occur, or more likely, skeletal rearrangements could be initiated.

Activated Hydroxyl Group Transformations

The hydroxyl group of this compound can be converted into a better leaving group to facilitate nucleophilic substitution reactions. This "activation" is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate, mesylate, or triflate, or by reaction with a halogenating agent.

For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would yield (5-Bromonorpinan-1-yl)methyl tosylate. This tosylate is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles.

Table 2: Examples of Activated Hydroxyl Group Transformations and Subsequent Nucleophilic Substitutions

| Activated Intermediate | Nucleophile | Product |

| (5-Bromonorpinan-1-yl)methyl tosylate | Sodium azide (B81097) (NaN₃) | 1-(Azidomethyl)-5-bromonorpinane |

| (5-Bromonorpinan-1-yl)methyl tosylate | Sodium cyanide (NaCN) | (5-Bromonorpinan-1-yl)acetonitrile |

| (5-Bromonorpinan-1-yl)methyl tosylate | Lithium aluminum hydride (LiAlH₄) | 1-Methyl-5-bromonorpinane |

Skeletal Rearrangements of the Norpinane Core Initiated by Functional Groups

The rigid and strained nature of the norpinane skeleton makes it susceptible to skeletal rearrangements, particularly when reactive intermediates such as carbocations are formed. The functional groups in this compound can be used to initiate such rearrangements.

For example, treatment with a strong acid could lead to protonation of the hydroxyl group, followed by loss of water to form a primary carbocation at the C1-methylene group. While primary carbocations are generally unstable, the system might undergo a rapid rearrangement to a more stable carbocation. This could involve a Wagner-Meerwein shift, where a C-C bond migrates to the carbocationic center, leading to a ring-expanded or ring-contracted product.

Alternatively, the bromine at C5 could participate in rearrangements, especially under conditions that favor the formation of a carbocation at C5 (e.g., in the presence of a Lewis acid). The neighboring group participation of the bromine atom could lead to the formation of a bridged bromonium ion intermediate, which upon nucleophilic attack could yield rearranged products.

Incorporation of this compound into Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow the formation of complex molecules from three or more starting materials in a single step. The functional groups of this compound offer handles for its incorporation into various MCRs.

The primary alcohol can be oxidized to the corresponding aldehyde, (5-Bromonorpinan-1-yl)methanal, which can then serve as the carbonyl component in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions. For example, in a Ugi four-component reaction, the aldehyde would react with an amine, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative bearing the bulky 5-bromonorpinan-1-yl substituent.

The bromine atom could also be utilized in MCRs that involve organometallic intermediates. For instance, conversion of the bromide to an organolithium or Grignard reagent, followed by its addition to a suitable MCR system, could be envisioned.

Table 3: Potential Multicomponent Reactions Involving a Derivative of this compound

| MCR Name | Derivative of this compound | Other Reactants | General Product Structure |

| Ugi Reaction | (5-Bromonorpinan-1-yl)methanal | Amine, Isocyanide, Carboxylic acid | α-Acylamino amide |

| Passerini Reaction | (5-Bromonorpinan-1-yl)methanal | Isocyanide, Carboxylic acid | α-Acyloxy carboxamide |

| Biginelli Reaction | (5-Bromonorpinan-1-yl)methanal | Urea, β-Ketoester | Dihydropyrimidinone |

Mechanistic Investigations in the Chemistry of 5 Bromonorpinan 1 Yl Methanol

Elucidation of Reaction Pathways for Synthesis and Transformation

Synthesis: The synthesis of (5-Bromonorpinan-1-yl)methanol can be envisioned from commercially available precursors derived from the pinane (B1207555) skeleton. A plausible synthetic pathway commences with nopinone, a common bicyclo[3.1.1]heptane derivative. The first step would involve the formation of a carbon-carbon bond at the C1 position to introduce the hydroxymethyl group. This could be achieved via reaction with a cyanide source followed by reduction, or more directly through reaction with a suitable one-carbon nucleophile like the anion of formaldehyde (B43269) or a protected equivalent.

A subsequent key step is the regioselective introduction of a bromine atom at the C5 position. Given the bicyclic structure, direct electrophilic bromination might lack selectivity. A more controlled approach could involve the functionalization of the corresponding alkene, apopinene, derived from nopinone. The allylic bromination of apopinene using a reagent like N-Bromosuccinimide (NBS) could potentially yield a precursor that can be converted to the target compound. The mechanism for allylic bromination with NBS is understood to proceed via a free-radical chain mechanism.

Transformation: The primary transformations of this compound are expected to be dominated by the reactivity of the secondary bromide. The C-Br bond is polarized, making the carbon atom electrophilic and the bromide a competent leaving group. Solvolysis in a polar protic solvent is a likely reaction pathway. This reaction would proceed through a carbocationic intermediate, which is characteristic of secondary halides, particularly in sterically hindered bicyclic systems that disfavor a direct SN2 attack.

A significant feature of the chemistry of pinane-derived systems is their propensity for skeletal rearrangements. acs.orgthieme.delibretexts.org The initial formation of a secondary carbocation at C5 could trigger a Wagner-Meerwein rearrangement, where a neighboring C-C bond migrates to form a more stable carbocation. wikipedia.orgias.ac.in For instance, migration of the C1-C7 bond could lead to a rearranged bicyclo[2.2.2]octane skeleton. Furthermore, the neighboring hydroxymethyl group at C1 could potentially participate in the reaction through anchimeric assistance, forming a cyclic oxonium ion intermediate. tue.nlwikipedia.org This neighboring group participation (NGP) would likely enhance the rate of ionization and influence the stereochemical outcome of the reaction. ingentaconnect.comnih.gov

Kinetic Studies and Rate Law Determination

To understand the mechanism of the transformations of this compound, kinetic studies are indispensable. A representative transformation, the solvolysis in 80% aqueous ethanol, can be monitored to determine the reaction's rate law. The rate of disappearance of the starting material can be followed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

If the reaction proceeds via an SN1-type mechanism, the rate-determining step would be the unimolecular ionization of the C-Br bond to form the carbocation intermediate. In this scenario, the reaction rate would be dependent only on the concentration of the substrate, this compound.

Rate = k[this compound]

The following hypothetical data illustrates how the first-order rate constant (k) could be determined.

| Experiment | Initial [this compound] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|

| 1 | 0.050 | 1.5 x 10-6 |

| 2 | 0.100 | 3.0 x 10-6 |

| 3 | 0.150 | 4.5 x 10-6 |

From this data, doubling the initial concentration doubles the initial rate, which is characteristic of a first-order reaction. The rate constant (k) can be calculated as: k = Rate / [Substrate] = (3.0 x 10⁻⁶ mol/L·s) / 0.100 mol/L = 3.0 x 10⁻⁵ s⁻¹

This first-order rate law supports a mechanism where the ionization of the substrate is the rate-limiting step.

Isotope Labeling Experiments to Probe Bond Formation and Cleavage

Isotope labeling experiments, particularly with deuterium, are a powerful tool for probing reaction mechanisms by revealing the kinetic isotope effect (KIE). libretexts.org The KIE is the ratio of the rate constant for a reaction with a light isotope (e.g., hydrogen, kH) to that with a heavy isotope (e.g., deuterium, kD). A primary KIE (kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step, as the C-D bond is stronger and requires more energy to break. libretexts.orgmdpi.com

For the solvolysis of this compound, a secondary deuterium isotope effect would be expected if the mechanism is SN1. To test this, one could synthesize a substrate deuterated at C5, i.e., (5-Bromo-5-deuterionorpinan-1-yl)methanol. In an SN1 reaction, the C-H(D) bond at the reaction center is not broken in the rate-determining step. However, a small, normal KIE (kH/kD ≈ 1.05-1.25) is often observed due to changes in hybridization from sp³ in the reactant to sp² in the carbocation intermediate, which alters the vibrational frequencies of the C-H(D) bond.

Conversely, if a competing E2 elimination pathway were significant, where a base removes the proton at C5 in concert with the departure of the bromide, a large primary KIE would be expected.

| Substrate | Rate Constant, k (s-1) at 25°C | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| This compound | 3.00 x 10-5 | 1.15 |

| (5-Bromo-5-deuterionorpinan-1-yl)methanol | 2.61 x 10-5 |

The hypothetical result of kH/kD = 1.15 is a small, normal secondary isotope effect. This outcome would strongly support an SN1 mechanism, where the C-Br bond breaks in the rate-determining step without the cleavage of the C-H bond at the reaction center.

Characterization of Reactive Intermediates and Transition States

Reactive Intermediates: The kinetic and isotope effect data point towards a carbocation intermediate in the solvolysis of this compound. youtube.com The initial intermediate would be the 5-norpinanyl cation. Due to the rigid bicyclic framework, this carbocation would be relatively unstable. Such intermediates in pinane-like systems are known to undergo rapid Wagner-Meerwein rearrangements to relieve ring strain or form more stable carbocations. thieme.delibretexts.orgwikipedia.org A plausible rearrangement would involve the migration of the C1-C7 bond to the C5 position, resulting in the formation of a tertiary carbocation within a bicyclo[2.2.2]octane framework, which would be significantly more stable. The characterization of such fleeting intermediates is challenging but can sometimes be achieved by spectroscopic methods (e.g., NMR) at very low temperatures in superacid media, which can prolong the lifetime of the carbocation. Alternatively, the presence of rearranged products after trapping the carbocation with a nucleophile provides strong evidence for their existence. nih.gov

Transition States: According to Hammond's postulate, the transition state of a reaction step will resemble the species (reactant or product) to which it is closer in energy. For the endergonic formation of an unstable carbocation intermediate from the neutral alkyl bromide, the transition state (TS) would be late, meaning its structure and charge distribution would closely resemble the carbocation intermediate. rowansci.com Therefore, the TS for the rate-determining step would be characterized by:

A significantly elongated C-Br bond.

A developing positive charge localized primarily on C5.

A geometry at C5 that is beginning to flatten from tetrahedral towards trigonal planar.

The properties of such transition states are typically investigated using computational chemistry, which can model the potential energy surface of the reaction and locate the first-order saddle point corresponding to the TS. scm.comyoutube.com

Influence of Catalysis and Solvent Environment on Reaction Mechanisms

Catalysis: The rate of carbocation formation from this compound can be significantly influenced by catalysis. Lewis acids are known to catalyze SN1 reactions by coordinating to the leaving group, making it a better leaving group. For instance, the addition of a silver salt, such as silver nitrate (AgNO₃), would be expected to accelerate the solvolysis. The silver ion (Ag⁺) would coordinate with the bromine atom, facilitating the cleavage of the C-Br bond and leading to the precipitation of silver bromide (AgBr).

| Conditions | Catalyst | Relative Rate |

|---|---|---|

| Solvolysis in 80% Ethanol | None | 1 |

| Solvolysis in 80% Ethanol | AgNO3 (0.1 M) | > 100 (Hypothetical) |

Solvent Environment: The choice of solvent has a profound impact on reactions proceeding through ionic intermediates. For the SN1 solvolysis of this compound, the rate is highly dependent on the polarity and protic nature of the solvent. rsc.org The transition state for ionization involves significant charge separation. Polar solvents are effective at stabilizing this charge separation, thereby lowering the activation energy and increasing the reaction rate. Protic solvents are particularly effective as they can solvate both the developing carbocation and the departing bromide anion through hydrogen bonding.

A switch from a polar protic solvent to a non-polar aprotic solvent would dramatically decrease the rate of the SN1 reaction and could favor other mechanistic pathways, such as radical reactions if an initiator is present.

| Solvent | Dielectric Constant (ε) | Solvent Type | Hypothetical Relative Rate (krel) |

|---|---|---|---|

| Hexane | 1.9 | Non-polar Aprotic | < 0.001 |

| Acetone | 21 | Polar Aprotic | 1 |

| Ethanol | 24 | Polar Protic | 50 |

| Water | 80 | Polar Protic | > 1000 |

This trend illustrates that solvents capable of stabilizing the charged transition state and intermediates are crucial for facilitating the heterolytic cleavage of the C-Br bond. acs.org

Spectroscopic Characterization and Structural Elucidation of 5 Bromonorpinan 1 Yl Methanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., 1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a molecule like (5-Bromonorpinan-1-yl)methanol, both 1D and 2D NMR techniques would be indispensable for assigning the stereochemistry of the chiral centers and understanding the conformation of the bicyclic framework.

¹H NMR spectroscopy would provide initial information on the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity through coupling constants. The chemical shifts of the protons would be influenced by the electronegativity of the bromine atom and the hydroxyl group, as well as by the rigid bicyclic structure. Protons in proximity to the bromine atom would be expected to show a downfield shift. The diastereotopic protons of the methylene groups within the strained ring system would likely exhibit complex splitting patterns.

¹³C NMR spectroscopy would reveal the number of unique carbon environments. The carbon atom attached to the bromine (C5) would experience a significant downfield shift due to the halogen's electronegativity. The chemical shift of the carbon bearing the methanol (B129727) group (C1) and the hydroxymethyl carbon would also be characteristic.

2D NMR techniques would be crucial for the complete assignment of the complex spectra and for establishing stereochemical relationships:

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, allowing for the tracing of the carbon skeleton through scalar couplings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would be paramount for determining the stereochemistry. Through-space correlations between protons would reveal their spatial proximity, allowing for the assignment of relative configurations at the chiral centers. For instance, NOE correlations between the hydroxymethyl protons and specific protons on the norpinane skeleton would help define the orientation of the methanol substituent.

A hypothetical ¹H NMR data table for a specific isomer of this compound is presented below to illustrate the expected data.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2α | 2.15 | ddd | 14.5, 6.0, 2.5 |

| H2β | 1.98 | dt | 14.5, 5.5 |

| H3α | 2.35 | m | |

| H3β | 2.05 | m | |

| H4α | 2.50 | m | |

| H4β | 2.20 | m | |

| H5 | 4.10 | ddd | 8.0, 5.5, 2.5 |

| H6α | 2.40 | d | 11.0 |

| H6β | 2.10 | ddd | 11.0, 6.0, 5.5 |

| H7α | 2.65 | t | 5.5 |

| H7β | 2.00 | d | 5.5 |

| CH₂OH | 3.65 | d | 6.0 |

| OH | 1.80 | t | 6.0 |

Note: This table is a hypothetical representation and not based on experimental data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl and carbon-bromine bonds.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding. udel.edulibretexts.org

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region would correspond to the stretching vibrations of the C-H bonds in the bicyclic alkane framework. pressbooks.pub

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region would be attributed to the stretching vibration of the C-O single bond of the primary alcohol. udel.edu

C-Br Stretch: The carbon-bromine stretching vibration would appear in the fingerprint region, typically between 500 and 600 cm⁻¹, although its identification can sometimes be complicated by other absorptions in this region. nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the C-H and C-C skeletal vibrations of the norpinane ring would be expected to produce strong signals. The C-Br stretch would also be observable in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad, strong) |

| C-H (sp³) | Stretching | 2850-3000 (strong) |

| C-O | Stretching | 1000-1260 (strong) |

| C-Br | Stretching | 500-600 (medium to strong) |

Note: This table is a generalized representation of expected IR absorption ranges.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺). This allows for the calculation of the molecular formula, confirming the presence of one bromine atom due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Fragmentation Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule. The analysis of these fragments provides valuable structural information. Expected fragmentation pathways would include:

Loss of a bromine atom: A prominent peak corresponding to [M-Br]⁺ would be expected.

Loss of the hydroxymethyl group: A fragment corresponding to [M-CH₂OH]⁺ could be observed.

Loss of water: Dehydration could lead to a fragment of [M-H₂O]⁺.

Ring cleavage: The bicyclic system could undergo characteristic fragmentation, although predicting the exact pathways without experimental data is speculative.

The relative abundance of these fragments would help to piece together the structure of the molecule.

| Fragment Ion | Proposed Structure |

| [M]⁺ | C₈H₁₃BrO⁺ |

| [M+2]⁺ | C₈H₁₃⁸¹BrO⁺ |

| [M-Br]⁺ | C₈H₁₃O⁺ |

| [M-CH₂OH]⁺ | C₇H₁₀Br⁺ |

| [M-H₂O]⁺ | C₈H₁₁Br⁺ |

Note: This table represents plausible fragments and is not based on measured data.

X-ray Crystallography for Solid-State Structural Determination

For a definitive and unambiguous determination of the solid-state structure, including the absolute stereochemistry if a single enantiomer is crystallized, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the norpinane ring system and the orientation of the bromo and methanol substituents. The resulting crystal structure would also show intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal lattice. The synthesis of a crystalline derivative is a common strategy to facilitate X-ray crystallographic analysis. researchgate.net

Chiral Spectroscopy for Enantiomeric Purity Assessment (if applicable to specific syntheses)

If this compound is synthesized in an enantiomerically enriched or pure form, chiral spectroscopy techniques would be essential for assessing its enantiomeric purity and assigning the absolute configuration.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra. While the chromophores in this compound (C-Br, C-O) are not particularly strong, they could still produce a measurable CD spectrum. The sign and intensity of the Cotton effects could be correlated with the absolute configuration, often through comparison with theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) or with the spectra of structurally related compounds with known absolute configurations. nih.govfigshare.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It provides more detailed stereochemical information than electronic CD, as it probes the chirality associated with individual vibrational modes. The experimental VCD spectrum, when compared with a theoretically predicted spectrum for a given enantiomer, can be a powerful tool for the unambiguous assignment of absolute configuration.

Computational Chemistry and Theoretical Studies of 5 Bromonorpinan 1 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory)

There are no specific studies utilizing quantum chemical methods like Density Functional Theory (DFT) to investigate the electronic structure and reactivity of (5-Bromonorpinan-1-yl)methanol. Such calculations would be instrumental in understanding the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and atomic charges. This information is crucial for predicting its reactivity, stability, and potential interaction sites with other molecules. In the absence of these studies, a detailed, data-driven analysis of its electronic properties remains speculative.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of the norpinane framework, substituted with a bromine atom and a hydroxymethyl group, presents an interesting case for conformational analysis. However, no research has been published on the potential energy surface of this compound. A thorough conformational search and the calculation of the relative energies of different conformers would be necessary to identify the most stable geometries and the energy barriers between them. This information is fundamental to understanding its physical and chemical properties.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, there are no reported theoretical calculations of its NMR chemical shifts, vibrational frequencies (IR and Raman), or electronic absorption spectra. Such predictions would be invaluable for characterizing the compound and confirming its structure.

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules in different environments. To date, no MD simulations have been performed on this compound. These simulations could reveal information about its solvation, intermolecular interactions, and the flexibility of its bicyclic structure over time.

In Silico Mechanistic Pathway Exploration and Validation

The exploration of potential reaction pathways for this compound through computational methods has not been undertaken. In silico mechanistic studies could be used to investigate the mechanisms of its synthesis, degradation, or potential reactions, providing a theoretical foundation for experimental work. Without such studies, the reaction mechanisms involving this compound are not computationally validated.

Applications of 5 Bromonorpinan 1 Yl Methanol in Advanced Organic Synthesis

(5-Bromonorpinan-1-yl)methanol as a Stereodefined Building Block for Complex Molecule Synthesis

The inherent rigidity and well-defined stereochemistry of the norpinane skeleton make this compound an attractive starting material for the synthesis of complex natural products and other intricate molecular targets. The bicyclo[3.1.1]heptane system provides a predictable three-dimensional scaffold upon which further stereocenters can be installed with a high degree of control.

The synthetic utility of this building block stems from the orthogonal reactivity of its two functional groups. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a variety of other functional groups such as ethers, esters, and amines. The bromo group, on the other hand, can participate in a wide array of coupling reactions, including Suzuki, Stille, and Sonogashira reactions, allowing for the introduction of diverse carbon-based substituents. Furthermore, the bromine atom can be displaced by various nucleophiles or undergo elimination reactions to introduce unsaturation into the bicyclic framework.

This dual functionality allows for a stepwise and controlled elaboration of the molecule. For instance, the alcohol could be protected, followed by a cross-coupling reaction at the bromine-bearing carbon, and subsequent deprotection and modification of the alcohol. This strategic approach enables the construction of highly functionalized and stereochemically complex molecules that would be challenging to assemble through other synthetic routes.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reagent/Condition | Product Functional Group |

| Primary Alcohol | PCC, CH₂Cl₂ | Aldehyde |

| Primary Alcohol | Jones Reagent | Carboxylic Acid |

| Primary Alcohol | NaH, R-X | Ether |

| Primary Alcohol | Ac₂O, Pyridine (B92270) | Acetate Ester |

| Bromo Group | R-B(OH)₂, Pd(PPh₃)₄, Base | Aryl/Alkenyl Substituent |

| Bromo Group | R-SnBu₃, Pd(PPh₃)₄ | Aryl/Alkenyl/Alkynyl Substituent |

| Bromo Group | NaN₃, DMF | Azide (B81097) |

| Bromo Group | t-BuOK | Alkene |

Construction of Novel Polycyclic and Heterocyclic Systems

The strained bicyclic structure of this compound serves as a valuable precursor for the synthesis of more elaborate polycyclic and heterocyclic systems. The inherent ring strain in the norpinane framework can be harnessed as a driving force for various rearrangement and ring-expansion reactions.

For example, treatment of this compound or its derivatives with a strong base could induce an elimination reaction, generating a highly reactive bicyclic alkene. This intermediate could then undergo a variety of cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to furnish complex polycyclic skeletons. Furthermore, the bromine atom can facilitate intramolecular cyclizations. For instance, if the methanol (B129727) group is elongated to a suitable tethered nucleophile, an intramolecular substitution reaction could lead to the formation of a new ring fused to the norpinane core.

The introduction of heteroatoms can be achieved through various synthetic strategies. The primary alcohol can be converted to an amine, which can then be used to construct nitrogen-containing heterocycles. For example, intramolecular cyclization of a suitably functionalized amino-norpinane derivative could yield novel bridged heterocyclic systems. Similarly, the bromine atom can be displaced by sulfur or oxygen nucleophiles to introduce these heteroatoms into the molecular framework, paving the way for the synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Derivatization for Bioisosteric Replacement Studies in Medicinal Chemistry Research

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to improve the compound's potency, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.comu-strasbg.frresearchgate.netnih.gov The rigid norpinane scaffold of this compound makes it an excellent template for the synthesis of novel bioisosteres.

The bromine atom, in particular, serves as a versatile handle for introducing a wide range of functional groups that can act as bioisosteres for other substituents. For example, the bromo group can be replaced by a trifluoromethyl group, a cyano group, or a small heterocyclic ring, all of which are common bioisosteres for various functionalities in drug molecules. cambridgemedchemconsulting.com The rigid nature of the norpinane skeleton ensures that the spatial orientation of the newly introduced group is well-defined, allowing for a more precise probing of the structure-activity relationship.

Table 2: Examples of Bioisosteric Replacements from the Bromo Group

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Bromine | Trifluoromethyl (CF₃) | Similar size, increased lipophilicity, metabolic stability. cambridgemedchemconsulting.com |

| Bromine | Cyano (CN) | Similar size and electronics, potential for H-bonding. |

| Bromine | Thiophene | Aromatic ring bioisostere, can modulate electronic properties. |

| Bromine | Pyridine | Introduces a basic nitrogen for potential salt formation and improved solubility. |

Precursors for the Development of Specialized Organic Materials

The unique structural features of this compound make it a promising precursor for the synthesis of specialized organic materials with tailored properties. The rigid and bulky norpinane unit can be incorporated into polymers to modify their physical and mechanical properties. For example, polymerization of a norbornene derivative synthesized from this compound could lead to polymers with high thermal stability and specific optical properties. nih.gov

The presence of the bromo and hydroxyl groups allows for the facile attachment of this building block onto other molecules or surfaces. For instance, the alcohol can be used to anchor the molecule to a solid support for applications in solid-phase synthesis or catalysis. The bromine atom can be converted into a polymerizable group, such as a vinyl or an acrylate (B77674) group, enabling its incorporation into a wide range of polymer backbones.

Furthermore, the derivatization of this compound can lead to the formation of liquid crystals or other self-assembling materials. The rigid bicyclic core can act as a mesogenic unit, and by attaching appropriate flexible side chains, it is possible to design molecules that exhibit liquid crystalline phases. The ability to precisely control the molecular structure through the derivatization of the bromo and hydroxyl groups provides a powerful tool for tuning the properties of these materials.

Role in the Synthesis of Advanced Ligands for Catalysis

Chiral ligands play a crucial role in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. mdpi.com The stereodefined structure of this compound makes it an excellent starting material for the synthesis of novel chiral ligands. The norpinane scaffold can provide a rigid and well-defined chiral environment around a metal center, which can lead to high levels of stereocontrol in catalytic reactions.

The primary alcohol and the bromo group can be independently modified to introduce coordinating atoms such as phosphorus, nitrogen, or sulfur. For example, the alcohol can be converted to a phosphine (B1218219) or an amine, while the bromo group can be displaced by a phosphine or a thiol. This allows for the synthesis of a variety of bidentate and tridentate ligands with different electronic and steric properties.

The modular nature of the synthesis, starting from a single chiral building block, allows for the rapid generation of a library of ligands. This library can then be screened in various catalytic reactions to identify the optimal ligand for a specific transformation. The rigidity of the norpinane backbone is expected to limit the conformational flexibility of the resulting metal complexes, which can lead to higher enantioselectivities in asymmetric catalysis.

Table 3: Potential Ligand Types Synthesized from this compound

| Ligand Type | Coordinating Atoms | Potential Synthetic Route |

| P,O-Ligand | Phosphorus, Oxygen | Conversion of alcohol to a phosphine ether. |

| N,O-Ligand | Nitrogen, Oxygen | Conversion of alcohol to an amino alcohol derivative. |

| P,N-Ligand | Phosphorus, Nitrogen | Conversion of alcohol to an amine and bromo group to a phosphine. |

| Tridentate Ligand | N,N,O or P,N,O | Elaboration of both functional groups to introduce three coordinating atoms. |

Future Research Directions and Unresolved Challenges

Development of Green and Sustainable Synthetic Methodologies

A significant challenge in contemporary organic synthesis is the development of environmentally benign and sustainable processes. The synthesis of complex molecules like (5-Bromonorpinan-1-yl)methanol often relies on multi-step sequences that may involve hazardous reagents and generate substantial waste. Future research will undoubtedly focus on greener alternatives.

One promising avenue is the use of bio-based starting materials. For instance, α-pinene and β-pinene, naturally abundant monoterpenes with the pinane (B1207555) skeleton, are attractive precursors for norpinane derivatives. rsc.orgrsc.org Research into chemo- and biocatalytic transformations of these renewable feedstocks could lead to more sustainable routes to key intermediates. The synthesis of cyclic α-pinane carbonate from an α-pinene derivative highlights a move towards creating sustainable bio-based polymers, a principle that can be extended to other functionalized norpinanes. rsc.orgrsc.org

Furthermore, the adoption of greener solvents and reaction conditions is crucial. Dihydropinene, derived from the catalytic reduction of pinene, is being explored as a sustainable alternative to fossil-based solvents like hexane. sigmaaldrich.com Its higher boiling point and viscosity offer advantages for recycling and reuse. sigmaaldrich.com Methodologies that minimize energy consumption, such as microwave-assisted synthesis or solvent-free reactions, also represent important areas for development. researchgate.netnih.gov The application of ecocatalysts, for example, in the synthesis of cyclic oxyterpenes from β-pinene oxide, showcases the potential of using natural or biosourced catalysts in mild conditions. mdpi.com

Exploration of Unprecedented Reactivity Patterns for the Norpinane System

The strained nature of the bicyclo[3.1.1]heptane system in this compound suggests that it may exhibit unique and potentially unprecedented reactivity. The rigidity of bridged bicyclic compounds can significantly influence their chemical behavior and stereochemistry. youtube.com

One area of interest is the reactivity of the bridgehead positions. While Bredt's rule predicts instability for double bonds at the bridgehead of small bicyclic systems, the limits of this rule are continuously being tested. youtube.commdpi.com Computational studies have shown that for certain bicyclic systems, bridgehead alkenes (anti-Bredt alkenes) can form, and these highly strained molecules are of both theoretical and practical interest. mdpi.com Investigating the potential for forming such strained systems from derivatives of this compound could unveil novel reaction pathways.

The inherent ring strain can also be harnessed to drive chemical transformations. Strain-release functionalization is a powerful strategy for accessing complex molecular architectures. digitellinc.com For example, the reactivity of bicyclo[1.1.0]butanes, which are even more strained, has been exploited in chemoselective bioconjugation and as building blocks for bioisosteres. digitellinc.com Exploring analogous strain-driven reactions for the norpinane system could lead to new synthetic methods. The unique steric and electronic environment of the norpinane skeleton may also lead to exceptional reactivity, as has been observed with the bridgehead amine on bicyclo[1.1.1]pentane, which shows enhanced nucleophilicity due to low steric hindrance. nih.gov

Design and Synthesis of Highly Functionalized Analogues

The bicyclo[3.1.1]heptane scaffold is increasingly recognized as a three-dimensional (3D) bioisostere for aromatic rings, particularly meta-substituted benzenes. nih.govthieme-connect.comthieme-connect.com This has spurred significant interest in the synthesis of highly functionalized analogues for applications in medicinal chemistry and materials science. researchgate.netthieme-connect.de

Future research will likely focus on developing efficient and modular strategies to access a diverse range of substituted norpinanes. Recent advances in cycloaddition reactions, such as the (3+3) cycloadditions of bicyclobutanes, offer atom-economical routes to the bicyclo[3.1.1]heptane skeleton. thieme-connect.com Photocatalytic methods are also emerging as a mild and sustainable approach for constructing multifunctionalized bicyclo[3.1.1]heptanes. nih.gov

The bromine atom in this compound serves as a versatile handle for further functionalization. Cross-coupling reactions, such as Suzuki or Negishi couplings, could be employed to introduce a variety of substituents at the 5-position. The functionalization of halogenated derivatives is a common strategy for elaborating complex molecules. mdpi.commdpi.com The ability to introduce diverse functional groups onto the norpinane core is critical for fine-tuning the physicochemical properties of these molecules for specific applications, such as enhancing the potency and pharmacokinetic profiles of drug candidates. nih.gov

Advanced Computational Approaches for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex organic molecules. For strained systems like norpinanes, in silico methods can provide crucial insights into reaction mechanisms, transition state energies, and stereochemical outcomes. nih.govresearchgate.net

Density Functional Theory (DFT) calculations have been successfully used to study the structure-reactivity relationships of bicyclic intermediates, such as epoxonium ions, and to rationalize the selectivity of cyclization reactions. nih.gov Such computational studies can guide the design of new synthetic routes and predict the feasibility of proposed transformations, thereby saving significant experimental effort. scispace.comrsc.org For example, computational modeling can help to understand the factors that control the reactivity of strained systems and to design precursors that favor desired reaction pathways. rsc.org

Future advancements in computational tools will likely enable more accurate predictions of reaction outcomes and the properties of novel norpinane derivatives. purdue.edu The synergy between computational prediction and experimental validation will be key to accelerating the discovery and development of new functional molecules based on the this compound scaffold.

Potential for Derivatization Towards Novel Chemical Entities for Research Purposes

The structure of this compound, with its bromo and methanol (B129727) functionalities, offers numerous possibilities for derivatization to create novel chemical entities for research. The development of practical and scalable strategies for the functionalization of saturated bicyclic scaffolds is an active area of research. acs.org

The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, providing entry into a wide range of subsequent transformations, including reductive amination, esterification, and amide bond formation. The bromine atom can be substituted via nucleophilic displacement or participate in organometallic cross-coupling reactions, allowing for the introduction of carbon, nitrogen, or oxygen-based substituents.

The combination of these derivatization strategies allows for the systematic modification of the norpinane core, enabling the exploration of structure-activity relationships in various contexts. For example, by attaching different pharmacophores or reporter groups, a library of compounds based on the this compound scaffold could be synthesized and screened for biological activity. The development of bicyclic peptides as next-generation therapeutics illustrates the potential of incorporating rigid bicyclic scaffolds into biologically active molecules. nih.gov The orthogonal functionalization of such scaffolds is key to creating diverse molecular libraries for drug discovery and other research applications. acs.org

Data Tables

Table 1: Potential Green Chemistry Approaches for Norpinane Synthesis

| Approach | Description | Potential Benefit | Reference Example |

| Bio-based Feedstocks | Utilization of naturally abundant terpenes like α-pinene and β-pinene. | Renewable starting materials, reduction of reliance on fossil fuels. | Synthesis of cyclic α-pinane carbonate from α-pinene. rsc.orgrsc.org |

| Green Solvents | Use of sustainable solvents such as dihydropinene. | Reduced environmental impact, potential for recycling. | Dihydropinene as a substitute for hexane. sigmaaldrich.com |

| Ecocatalysis | Employment of natural or biosourced catalysts. | Mild reaction conditions, reduced toxicity. | Synthesis of oxyterpenes using Mn-rich water lettuce catalysts. mdpi.com |

| Energy Efficiency | Application of microwave irradiation or solvent-free conditions. | Reduced reaction times, lower energy consumption. | Microwave-assisted green synthesis of quinolone analogues. nih.gov |

Table 2: Comparison of Bicyclic Scaffolds as Aromatic Bioisosteres

| Bicyclic Scaffold | Aromatic Ring Mimicked | Key Features | Representative Application |

| Bicyclo[1.1.1]pentane (BCP) | para-substituted benzene | Linear, rigid, improves solubility. | Drug discovery, materials science. nih.gov |

| Bicyclo[3.1.1]heptane (Norpinane) | meta-substituted benzene | 3D structure, potential for improved pharmacokinetic properties. | Medicinal chemistry. nih.govthieme-connect.comthieme-connect.com |

| 3-Oxabicyclo[3.1.1]heptane | meta-substituted benzene | More hydrophilic alternative to the all-carbon analogue. | Drug design. thieme-connect.comthieme-connect.com |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (5-Bromonorpinan-1-yl)methanol, and what critical intermediates are involved?

- Methodological Answer : The synthesis of brominated norpinane derivatives typically involves multi-step procedures, including bromination of precursor molecules and subsequent functionalization. For example, brominated aromatic compounds are synthesized using palladium-catalyzed cross-coupling or nucleophilic substitution reactions, with methanol often serving as a solvent or reactant . Adapting these protocols requires careful selection of protecting groups to avoid undesired side reactions. Key intermediates include brominated norpinane precursors, which are characterized via NMR and mass spectrometry to confirm regioselectivity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

- Methodological Answer : Structural validation relies on 1H/13C NMR spectroscopy to confirm hydrogen and carbon environments, particularly the bromine-substituted position. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystalline derivatives, X-ray crystallography resolves spatial arrangements and bond angles, as demonstrated in related brominated compounds like (5-bromo-2-hydroxyphenyl)(phenyl)methanone .

Q. What preliminary biological assays are recommended to assess the bioactivity of this compound?

- Methodological Answer : Initial screening should include in vitro enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) and cytotoxicity studies using cell lines. Dose-response curves (IC50 values) and selectivity indices are critical for prioritizing further studies. Structural analogs have shown interactions with biological targets via hydrophobic and halogen bonding, which should guide assay design .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Discrepancies in NMR signals may arise from dynamic conformational changes or solvent effects. Use variable-temperature NMR to assess rotational barriers or employ DFT calculations to predict chemical shifts. Cross-validate with alternative techniques like IR spectroscopy or X-ray diffraction. For example, conflicting data in brominated aromatics were resolved by correlating crystallographic data with computational models .

Q. What experimental design strategies minimize by-products during the synthesis of this compound?

- Methodological Answer : Optimize reaction parameters such as:

- Temperature : Lower temperatures reduce undesired bromination at alternate sites.

- Catalyst : Palladium/copper systems enhance regioselectivity in cross-coupling steps.